molecular formula C12H18N2O2 B10956034 N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10956034
M. Wt: 222.28 g/mol
InChI Key: BQMUJYLCQLIAAC-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves the formation of the isoxazole ring followed by the introduction of the cyclohexyl and dimethyl groups. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. The focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H18N2O2/c1-8-9(2)16-14-11(8)12(15)13-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,13,15)

InChI Key

BQMUJYLCQLIAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2CCCCC2)C

Origin of Product

United States

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